Benzoic acid, 2-chloro-5-(((2-chlorophenyl)thioxomethyl)amino)-, cyclohexyl ester
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Overview
Description
Benzoic acid, 2-chloro-5-(((2-chlorophenyl)thioxomethyl)amino)-, cyclohexyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoic acid moiety, chloro substituents, and a cyclohexyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-(((2-chlorophenyl)thioxomethyl)amino)-, cyclohexyl ester typically involves multiple steps:
Formation of the benzoic acid derivative: The starting material, benzoic acid, is chlorinated to introduce the chloro substituents at the desired positions.
Thioxomethylation: The chlorinated benzoic acid derivative is then reacted with a thioxomethylating agent to introduce the thioxomethyl group.
Amination: The thioxomethylated compound undergoes amination with 2-chlorophenylamine to form the desired intermediate.
Esterification: Finally, the intermediate is esterified with cyclohexanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxomethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro substituents or the thioxomethyl group, resulting in dechlorination or reduction to thiols.
Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, dechlorinated derivatives
Substitution: Amino, thiol, and alkoxy derivatives
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((2-chlorophenyl)thioxomethyl)amino)-, cyclohexyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-chloro-5-(((2-chlorophenyl)thioxomethyl)amino)-, methyl ester
- Benzoic acid, 2-chloro-5-(((2-chlorophenyl)thioxomethyl)amino)-, ethyl ester
- Benzoic acid, 2-chloro-5-(((2-chlorophenyl)thioxomethyl)amino)-, propyl ester
Uniqueness
The cyclohexyl ester group in benzoic acid, 2-chloro-5-(((2-chlorophenyl)thioxomethyl)amino)-, cyclohexyl ester imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its methyl, ethyl, and propyl ester analogs. This structural variation can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
135813-05-7 |
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Molecular Formula |
C20H19Cl2NO2S |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
cyclohexyl 2-chloro-5-[(2-chlorobenzenecarbothioyl)amino]benzoate |
InChI |
InChI=1S/C20H19Cl2NO2S/c21-17-9-5-4-8-15(17)19(26)23-13-10-11-18(22)16(12-13)20(24)25-14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2,(H,23,26) |
InChI Key |
WYGWAASOIXQQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)NC(=S)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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